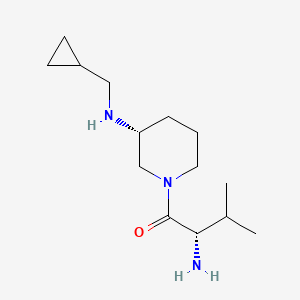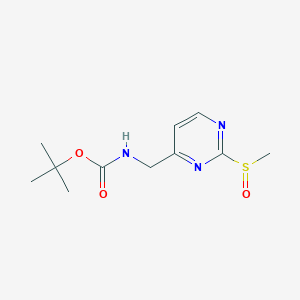
5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a cyanoacetohydrazide, in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Aplicaciones Científicas De Investigación
5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a chlorine atom and a nitrile group. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H3ClN2O |
|---|---|
Peso molecular |
154.55 g/mol |
Nombre IUPAC |
5-chloro-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) |
Clave InChI |
DXOJRGWEQWHCFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)
![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)




![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)







